molecular formula C11H12ClNO B6155224 3-(chloromethyl)-N-cyclopropylbenzamide CAS No. 1152622-80-4

3-(chloromethyl)-N-cyclopropylbenzamide

Cat. No.: B6155224
CAS No.: 1152622-80-4
M. Wt: 209.67 g/mol
InChI Key: BFOWVOBDBLDQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-N-cyclopropylbenzamide (CAS: 1119452-08-2) is a benzamide derivative featuring a chloromethyl-substituted 1,2,4-oxadiazole ring and a cyclopropylamide group. Its molecular formula is C₁₃H₁₂ClN₃O₂, with a molecular weight of 277.71 g/mol . The compound is structurally characterized by:

  • A benzamide core substituted at the 3-position with a 5-(chloromethyl)-1,2,4-oxadiazol-3-yl moiety.

This compound is of interest in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly due to the oxadiazole ring’s role as a bioisostere for esters or carboxylic acids .

Properties

CAS No.

1152622-80-4

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

3-(chloromethyl)-N-cyclopropylbenzamide

InChI

InChI=1S/C11H12ClNO/c12-7-8-2-1-3-9(6-8)11(14)13-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,13,14)

InChI Key

BFOWVOBDBLDQOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)CCl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-N-cyclopropylbenzamide typically involves the chloromethylation of a benzamide precursor. One common method is the Blanc reaction, where benzamide is treated with formaldehyde and hydrochloric acid to introduce the chloromethyl group . The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes, often using continuous flow reactors to ensure efficient and safe handling of reagents. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Applications
3-(Chloromethyl)-N-cyclopropylbenzamide Benzamide + 1,2,4-oxadiazole 5-(Chloromethyl) oxadiazole, cyclopropyl C₁₃H₁₂ClN₃O₂ Medicinal chemistry intermediates
3-(Chloromethyl)-N-ethylbenzamide Benzamide Chloromethyl, ethylamide C₁₀H₁₂ClNO Agrochemicals, pharmaceuticals
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Benzisoxazole + acetamide Chloromethyl, acetamide C₁₀H₉ClN₂O₂ Biologically active intermediates
3-Chloro-N-phenylbenzamide Benzamide Chloro, phenylamide C₁₃H₁₀ClNO Crystallography studies
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide Benzamide + 1,2,4-oxadiazole 5-(Chloromethyl) oxadiazole, isopropyl C₁₄H₁₅ClN₃O₂ Unspecified bioactive derivatives

Key Observations:

Benzisoxazole derivatives (e.g., ) are noted for antipsychotic and antimicrobial activities, whereas oxadiazoles are often explored for metabolic stability .

N-Phenyl derivatives (e.g., ) lack heterocyclic moieties, resulting in simpler electronic profiles and lower synthetic complexity .

Reactivity Trends:

  • Chloromethyl groups in all compounds enable nucleophilic substitution (e.g., with amines or thiols), facilitating further functionalization .

Physicochemical Properties

Table 2: Property Comparison

Compound Name Molecular Weight (g/mol) Predicted pKa Density (g/cm³) Hazard Class
This compound 277.71 13.82 1.40 Irritant
3-(Chloromethyl)-N-ethylbenzamide 197.66 Not reported Not reported Not classified
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide 224.65 Not reported Not reported Not classified
3-Chloro-N-phenylbenzamide 231.67 Not reported 1.36 (crystalline) Not classified
  • pKa and Solubility : The target compound’s higher pKa (~13.82) suggests moderate basicity, likely influenced by the oxadiazole’s electron-withdrawing effects .
  • Crystallinity: 3-Chloro-N-phenylbenzamide forms monoclinic crystals, implying distinct packing efficiency and melting points compared to amorphous oxadiazole derivatives .

Biological Activity

3-(Chloromethyl)-N-cyclopropylbenzamide is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a cyclopropyl moiety attached to a benzamide framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

  • CAS Number : 1152622-80-4
  • Molecular Formula : C11H12ClN
  • Molecular Weight : 209.68 g/mol
PropertyValue
CAS Number1152622-80-4
Molecular FormulaC11H12ClN
Molecular Weight209.68 g/mol
Purity>95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The chloromethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with proteins and nucleic acids. The cyclopropyl ring may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, cyclopropyl carboxamides have been shown to target mitochondrial proteins in parasites, demonstrating potential as antimalarial agents. The structure-activity relationship (SAR) analysis revealed that modifications to the cyclopropyl group could significantly impact the efficacy against Plasmodium falciparum .

Anticancer Potential

Research has suggested that compounds containing chloromethyl and cyclopropyl groups may possess anticancer properties. The mechanism often involves metabolic activation leading to the formation of active metabolites capable of inducing apoptosis in cancer cells. For example, studies on related compounds have shown that they can inhibit cell growth in various cancer cell lines through mechanisms involving DNA alkylation .

Case Study 1: Antimalarial Activity

A study exploring the antimalarial activity of cyclopropyl carboxamides demonstrated that specific structural features are crucial for activity against P. falciparum. The compound WJM280, closely related to this compound, exhibited an EC50 value of 40 nM without cytotoxicity to human cells. This study underscores the importance of the cyclopropyl moiety for maintaining biological activity .

Case Study 2: Anticancer Mechanisms

Research into the oxidative metabolism of chloromethyl derivatives has indicated their potential as anticancer agents. In vitro studies showed that these compounds could be metabolized into active forms that interact with cellular targets, leading to significant inhibition of tumor cell proliferation .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeEC50 (µM)Comments
AntimalarialP. falciparum0.04Potent activity with low cytotoxicity
AnticancerVarious cancer cell linesVariableInduces apoptosis through DNA interaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.